Glucopiericidinol A1
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Overview
Description
Glucopiericidinol A1 is a natural product that belongs to the piperidine alkaloid family. It was first isolated from the fermentation broth of Streptomyces sp. 517-02 in 2006. Since then, it has attracted the attention of researchers due to its potential as a therapeutic agent.
Scientific Research Applications
Role in Inflammation and Immune System
- Glucopiericidinol A1 is part of a broader study on the effects of glucocorticoids, like cortisol, on the immune system. Annexin A1, an effector molecule influenced by glucocorticoids, plays a significant role in mediating the resolution of inflammation. This molecule is crucial in immune responses and can be a target for pharmacological interventions in diseases involving the immune system (Perretti & D’Acquisto, 2009).
Glycemic Control and Diabetes Treatment
- Glucopiericidinol A1's impact on the incretin system, particularly on glucagon-like peptide-1 (GLP-1), is essential for understanding its applications in treating type 2 diabetes. GLP-1 stimulates insulin and suppresses glucagon secretion, thus playing a critical role in glycemic control. Inhibition of the GLP-1-degrading enzyme, dipeptidyl peptidase IV, improves glucose tolerance, suggesting potential therapeutic uses in diabetes (Drucker & Nauck, 2006).
Impact on Cancer Metabolism
- The role of glutamine metabolism, with which Glucopiericidinol A1 is associated, is significant in cancer research. The resurgence of interest in cancer metabolism has expanded the focus to nutrients like glutamine. This pathway is critical for understanding how cancer cells become addicted to specific nutrients, offering new avenues for cancer therapy (Altman, Stine, & Dang, 2016).
Neurodegeneration and Pharmacological Interventions
- In the context of neurodegeneration, Glucopiericidinol A1-related compounds like glucagon‐like peptide‐1 receptor agonists show potential. These agonists, such as NLY01, can exert neuroprotective effects in neurodegenerative diseases like Parkinson's. Their action primarily involves preventing microglia from releasing inflammatory mediators that harm neurons (Hinkle, Dawson, & Dawson, 2019).
properties
CAS RN |
125591-38-0 |
---|---|
Product Name |
Glucopiericidinol A1 |
Molecular Formula |
C31H47NO10 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
2-[(1E,5E,7E,11E)-3-hydroxy-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-1,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO10/c1-9-18(3)27(42-30-26(37)25(36)24(35)22(16-33)41-30)19(4)15-17(2)11-10-13-31(6,38)14-12-21-20(5)23(34)28(39-7)29(32-21)40-8/h9-12,14-15,19,22,24-27,30,33,35-38H,13,16H2,1-8H3,(H,32,34)/b11-10+,14-12+,17-15+,18-9+/t19?,22-,24-,25+,26-,27?,30+,31?/m1/s1 |
InChI Key |
FXKCPQKAYSQRGI-GDXSFRBMSA-N |
Isomeric SMILES |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/CC(C)(/C=C/C1=C(C(=O)C(=C(N1)OC)OC)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(C)(C=CC1=C(C(=O)C(=C(N1)OC)OC)C)O)OC2C(C(C(C(O2)CO)O)O)O |
Other CAS RN |
125591-38-0 |
synonyms |
glucopiericidinol A2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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